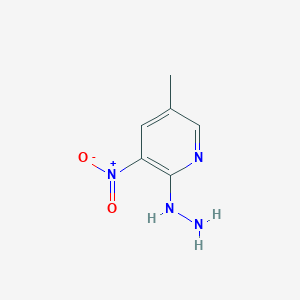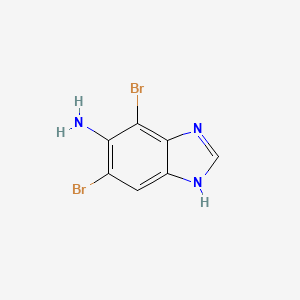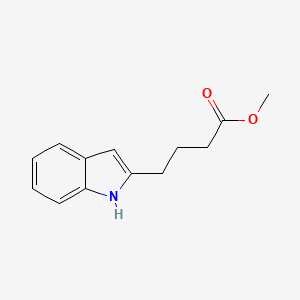
Methyl 4-(1H-indol-2-yl)butanoate
Overview
Description
Methyl 4-(1H-indol-2-yl)butanoate, also known as MIB, is a synthetic compound that belongs to the indole family. It is a white crystalline powder that has a molecular weight of 261.3 g/mol. MIB has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Mechanism Of Action
Methyl 4-(1H-indol-2-yl)butanoate exerts its effects on the central nervous system by modulating the activity of neurotransmitters. It has been shown to act as a dopamine D2 receptor antagonist, a serotonin 5-HT1A receptor agonist, and a norepinephrine transporter inhibitor. These actions result in increased levels of dopamine, serotonin, and norepinephrine in the brain, which can have a variety of effects on behavior and mood.
Biochemical And Physiological Effects
Methyl 4-(1H-indol-2-yl)butanoate has been shown to have a variety of effects on biochemical and physiological processes in the body. It has been shown to increase levels of dopamine, serotonin, and norepinephrine in the brain, which can have effects on mood, behavior, and cognition. Methyl 4-(1H-indol-2-yl)butanoate has also been shown to have antioxidant properties, which may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of using Methyl 4-(1H-indol-2-yl)butanoate in scientific research is its ability to modulate the activity of neurotransmitters, which can be useful in studying the effects of these neurotransmitters on behavior and cognition. However, one limitation of using Methyl 4-(1H-indol-2-yl)butanoate is that it can have off-target effects on other receptors and transporters, which can complicate data interpretation.
Future Directions
There are several potential future directions for research on Methyl 4-(1H-indol-2-yl)butanoate. One area of interest is its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease, depression, and anxiety. Another area of interest is its potential use as a tool for studying the effects of neurotransmitters on behavior and cognition. Additionally, further research is needed to better understand the mechanisms of action of Methyl 4-(1H-indol-2-yl)butanoate and its potential off-target effects.
Scientific Research Applications
Methyl 4-(1H-indol-2-yl)butanoate has been widely used in scientific research, particularly in the field of neuroscience. It has been shown to have a variety of effects on the central nervous system, including modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. Methyl 4-(1H-indol-2-yl)butanoate has also been shown to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease, depression, and anxiety.
properties
IUPAC Name |
methyl 4-(1H-indol-2-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-16-13(15)8-4-6-11-9-10-5-2-3-7-12(10)14-11/h2-3,5,7,9,14H,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQNBSPRKLUEKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=CC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342534 | |
| Record name | Methyl 4-(1H-indol-2-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1H-indol-2-yl)butanoate | |
CAS RN |
28093-53-0 | |
| Record name | Methyl 4-(1H-indol-2-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



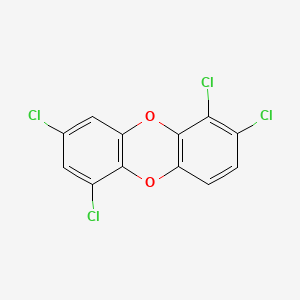
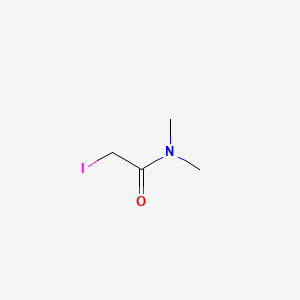

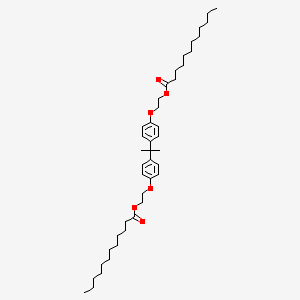
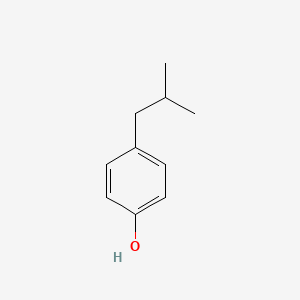
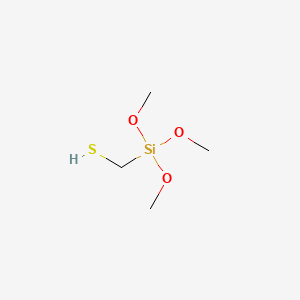
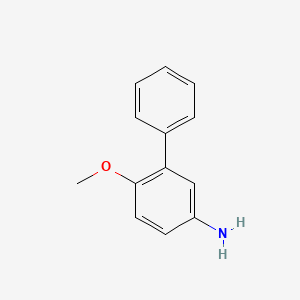
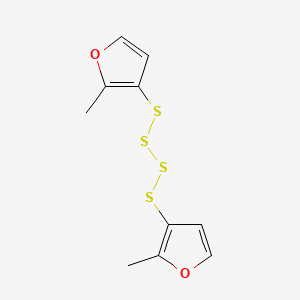
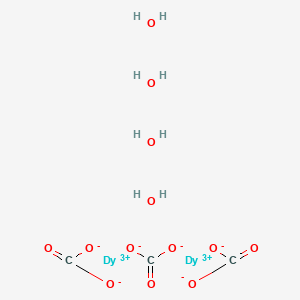
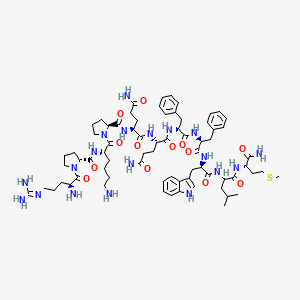
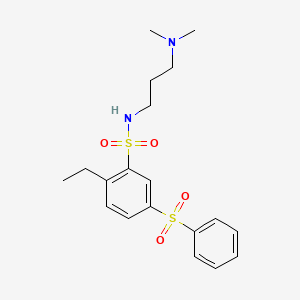
![(4-Chloro-3-(4-ethoxybenzyl)phenyl)((3as,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanone](/img/structure/B1593409.png)
